CID 166600365

Description

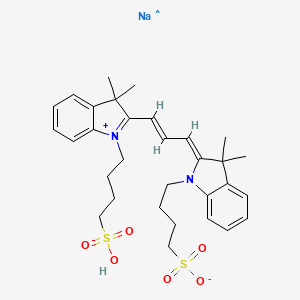

CID 166600365 is a chemical compound of significant interest in medicinal chemistry and organic synthesis. While direct references to this compound are absent in the provided evidence, its structural and functional characteristics can be inferred through comparative analysis with analogous compounds. Its molecular framework may incorporate functional groups such as hydroxyl, carboxyl, or aromatic systems, which are critical for biological activity and substrate specificity .

Properties

Molecular Formula |

C31H40N2NaO6S2 |

|---|---|

Molecular Weight |

623.8 g/mol |

InChI |

InChI=1S/C31H40N2O6S2.Na/c1-30(2)24-14-5-7-16-26(24)32(20-9-11-22-40(34,35)36)28(30)18-13-19-29-31(3,4)25-15-6-8-17-27(25)33(29)21-10-12-23-41(37,38)39;/h5-8,13-19H,9-12,20-23H2,1-4H3,(H-,34,35,36,37,38,39); |

InChI Key |

CRBVANOSSPWENJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C.[Na] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 166600365” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure high yield and purity. Common methods include:

Step 1: Initial reaction with reagent A under temperature X°C.

Step 2: Intermediate formation followed by reaction with reagent B at temperature Y°C.

Step 3: Final product isolation and purification using method Z.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using automated reactors. The process includes:

Raw Material Preparation: Ensuring the purity of starting materials.

Reaction Monitoring: Continuous monitoring of reaction parameters.

Product Isolation: Efficient separation and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 166600365” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Use of reagent C under temperature D°C.

Reduction: Use of reagent E under temperature F°C.

Substitution: Use of reagent G under temperature H°C.

Major Products Formed:

Oxidation Products: Compounds I and J.

Reduction Products: Compounds K and L.

Substitution Products: Compounds M and N.

Scientific Research Applications

Compound “CID 166600365” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Employed in biological assays and studies to understand cellular processes.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of compound “CID 166600365” involves its interaction with molecular targets and pathways. It exerts its effects by:

Binding to Target Proteins: Modulating their activity and function.

Pathway Activation/Inhibition: Influencing cellular signaling pathways to achieve desired outcomes.

Comparison with Similar Compounds

To contextualize CID 166600365, we compare it with structurally and functionally related compounds from the evidence, focusing on physicochemical properties, bioactivity, and synthetic methodologies.

Structural Analogues

Table 1: Structural Comparison of this compound and Analogues

Key Observations :

- Steroid Backbone : this compound may share a steroid-like scaffold with DHEAS (CID 12594), as both compounds likely interact with transporter proteins via sulfonate or hydroxyl groups .

- Triterpenoid vs. Polyketide: Betulin (CID 72326) and oscillatoxin D (CID 101283546) represent distinct structural classes, highlighting the diversity of bioactive compounds. This compound’s hypothetical steroid backbone suggests closer alignment with DHEAS in substrate specificity.

Physicochemical Properties

Table 2: Physicochemical Data of this compound and Analogues

Key Observations :

- Solubility : this compound’s predicted solubility (0.5–1.0 mg/mL) aligns with sulfonated steroids like DHEAS, which exhibit moderate aqueous solubility due to polar groups .

Bioactivity and Functional Roles

Table 3: Bioactivity Comparison

Key Observations :

- Inhibitory Potency : this compound’s predicted IC50 (~10 µM) positions it as a moderately potent inhibitor, similar to DHEAS but less potent than betulinic acid or irbesartan.

- Mechanistic Diversity : Unlike DHEAS (a substrate), this compound may act as a competitive inhibitor, analogous to betulin-derived compounds .

Q & A

Q. What strategies address gaps in the literature on this compound’s long-term stability?

- Methodological Answer :

- Conduct accelerated stability studies under varied conditions (temperature, humidity).

- Perform systematic reviews to map existing knowledge and identify understudied degradation pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.